L-Glutamic acid gamma-monohydroxamate
Description
Contextualization within Amino Acid Metabolism Studies
L-Glutamic acid gamma-monohydroxamate plays a crucial role in the study of amino acid metabolism due to its interaction with enzymes that utilize L-glutamine. A notable example is its function as an alternative substrate for E. coli asparagine synthetase B. This enzyme typically catalyzes the synthesis of asparagine from aspartic acid and glutamine. However, it can also utilize this compound in place of L-glutamine, a property that has been instrumental in elucidating the enzyme's catalytic mechanism.
Furthermore, this compound serves as an ATP-dependent irreversible inhibitor of Escherichia coli gamma-glutamylcysteine (B196262) synthetase sigmaaldrich.com. This enzyme is critical in the biosynthesis of glutathione (B108866), a key antioxidant. The irreversible inhibition by this compound provides a method to study the consequences of glutathione depletion in cellular systems.
Historical Perspectives on its Role as a Glutamine Analogue
The exploration of this compound as a glutamine analogue has historical roots in cancer research. Recognizing that neoplastic cells often have a high demand for L-glutamine for the biosynthesis of purines, pyrimidines, and other essential molecules, scientists hypothesized that structural variants of glutamine could act as antimetabolites with potential antitumor activity nih.gov. This led to the investigation of compounds like this compound.
Early studies demonstrated its cytotoxic effects against cancer cell lines such as L1210 leukemia and B16 melanoma, establishing its role as a glutamine antagonist nih.gov. These findings spurred further research into its mechanisms of action and its potential as a tool to probe glutamine metabolism in cancer cells.
Significance as a Research Tool and Enzyme Modulator in Cellular Systems
The utility of this compound as a research tool is multifaceted. It is employed as a standard in assays to calculate the activity of transglutaminase, an enzyme involved in protein cross-linking sigmaaldrich.com. Its ability to interact with various enzymes in a predictable manner makes it a valuable modulator of cellular processes for in vitro studies.
Beyond its role as an enzyme substrate and inhibitor, it has been investigated as a vanadium ligand that can potentiate the metabolic activity of vanadium sigmaaldrich.comnih.gov. This has implications for studies on glucose metabolism, where vanadium compounds have shown insulin-mimetic effects nih.gov. The compound's ability to influence cellular systems through these diverse interactions underscores its significance in biochemical and physiological research.
Interactive Data Tables
Enzyme Interactions with this compound
| Enzyme | Organism | Role of this compound | Nature of Interaction |
| Asparagine Synthetase B | E. coli | Alternative Substrate | Catalytic |
| Gamma-Glutamylcysteine Synthetase | E. coli | Inhibitor | ATP-Dependent, Irreversible |
| Transglutaminase | Various | Standard | Assay Calibration |
Research Applications of this compound
| Research Area | Application | Cellular System/Model | Key Finding |
| Cancer Biology | Antitumor Agent | L1210 Leukemia, B16 Melanoma Cells | Cytotoxicity and inhibition of cell proliferation nih.gov |
| Glucose Metabolism | Vanadium Ligand | Rat Adipocytes | Potentiation of vanadium-evoked glucose uptake and metabolism nih.gov |
| Amino Acid Transport | Inhibitor | Microvascular Endothelial Cells | Selective inhibition of L-histidine uptake |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(hydroxyamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-3(5(9)10)1-2-4(8)7-11/h3,11H,1-2,6H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGZXTQJQNXIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NO)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of L Glutamic Acid Gamma Monohydroxamate
Chemical Synthesis Routes of L-Glutamic Acid gamma-Monohydroxamate
The chemical synthesis of this compound can be approached through several methodologies, primarily involving the selective modification of the γ-carboxyl group of L-glutamic acid.
One common strategy begins with the protection of the α-amino and α-carboxyl groups of L-glutamic acid to prevent unwanted side reactions. This is followed by the activation of the γ-carboxyl group and subsequent reaction with hydroxylamine (B1172632). A key intermediate in some synthetic pathways is L-glutamic acid-5-methyl ester . This monoester can be prepared by the esterification of L-glutamic acid with methanol (B129727) in the presence of a catalyst such as sulfuric acid. google.com Once the γ-methyl ester is formed, it can be reacted with hydroxylamine to yield the desired γ-monohydroxamate.
Another approach involves the use of L-pyroglutamic acid , a lactam derived from L-glutamic acid. google.comgoogle.com L-pyroglutamic acid can be synthesized by heating L-glutamic acid. google.com The pyroglutamic acid ring can then be opened to form a derivative with a free γ-carboxyl group, which can be subsequently converted to the hydroxamate. A patent describes a process for synthesizing L-glutamic acid derivatives starting from L-glutamic acid and methanol, which could potentially be adapted for the synthesis of the gamma-monohydroxamate. google.com
A versatile method for the synthesis of γ-glutamyl derivatives, which could be adapted for hydroxamate synthesis, involves the formation of N-phthaloyl-L-glutamic acid anhydride (B1165640) . This intermediate is prepared from L-glutamic acid and phthalic anhydride. The anhydride can then be used to acylate a nucleophile, in this case, hydroxylamine, at the γ-position. mdpi.com
Furthermore, general methods for hydroxamic acid synthesis can be applied. These often involve the activation of a carboxylic acid, such as the γ-carboxyl group of a suitably protected glutamic acid derivative, followed by reaction with hydroxylamine or a protected form like O-(tetrahydro-2H-pyran-2-yl) hydroxylamine. nih.gov
| Starting Material | Key Intermediates | Reagents | Reference |
| L-Glutamic Acid | L-Glutamic acid-5-methyl ester | Methanol, Sulfuric Acid, Hydroxylamine | google.com |
| L-Glutamic Acid | L-Pyroglutamic acid | Heat, reagents for ring opening and hydroxamate formation | google.comgoogle.com |
| L-Glutamic Acid | N-Phthaloyl-L-glutamic acid anhydride | Phthalic anhydride, Hydroxylamine | mdpi.com |
| Protected L-Glutamic Acid | Activated γ-carboxyl group | Activating agents, Hydroxylamine or protected hydroxylamine | nih.gov |
Exploration of Derivatives and Structural Analogues for Research
The exploration of derivatives and structural analogues of this compound is driven by the desire to modulate its biological activity and to probe the active sites of enzymes with which it interacts. Research has focused on modifying various parts of the molecule, including the carbon backbone and the hydroxamate group.
One area of investigation involves the synthesis of analogues with substitutions on the glutamic acid backbone. For instance, a study reported the synthesis of (2S)-4-substituted glutamic acid analogues to develop specific ligands for metabotropic glutamate (B1630785) receptors. While not directly derivatives of the gamma-monohydroxamate, this research highlights the importance of modifications at the 4-position of the glutamic acid scaffold.
Another approach focuses on creating structural analogues by replacing the hydroxylamine moiety with other functional groups. Research has been conducted on L-glutamic acid γ-(4-hydroxyanilide) and γ-(3,4-dihydroxyanilide) as potential agents against melanoma. drugbank.com These compounds maintain the core L-glutamic acid structure but feature different functionalities at the gamma-position, allowing for the investigation of structure-activity relationships.
A recent computational study theoretically formulated 123 derivatives of glutamic acid and evaluated their potential biological activities, with some compounds showing cytotoxicity against various cancer cell lines. nih.gov This type of in-silico screening can guide the synthesis of novel analogues of this compound for therapeutic or research purposes. For example, the glutamine analogue This compound (GAH) itself has demonstrated antitumor activity. nih.gov
| Derivative/Analogue Class | Research Focus | Key Findings | Reference |
| (2S)-4-Substituted Glutamic Acid Analogues | Metabotropic glutamate receptor ligands | Moderate antagonist activities observed. | |
| L-Glutamic acid γ-anilide derivatives | Anti-melanoma agents | Exploration of structure-activity relationships. | drugbank.com |
| Computationally Designed Glutamic Acid Derivatives | Anticancer agents | Identification of compounds with potential cytotoxicity. | nih.gov |
| This compound (GAH) | Antitumor activity | Demonstrated cytotoxicity against leukemia and melanoma cells. nih.gov | nih.gov |
Enzymatic Interactions and Molecular Mechanisms of L Glutamic Acid Gamma Monohydroxamate
Inhibition of Key Metabolic Enzymes by L-Glutamic Acid gamma-Monohydroxamate
This compound, a derivative of glutamic acid, demonstrates significant interactions with key enzymes involved in amino acid and glutathione (B108866) metabolism. Its effects are particularly pronounced on gamma-glutamylcysteine (B196262) synthetase and glutamine synthetase, where it acts through distinct molecular mechanisms.
This compound serves as a potent, irreversible inhibitor of gamma-glutamylcysteine synthetase (GCL), also known as glutamate-cysteine ligase. sigmaaldrich.comscientificlabs.co.uk This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione, the formation of gamma-glutamylcysteine from glutamate (B1630785) and cysteine. wikipedia.orgnih.gov The inhibition by this compound is critically dependent on the presence of adenosine (B11128) triphosphate (ATP). nih.govtandfonline.com
The inactivation of gamma-glutamylcysteine synthetase by this compound is a mechanism-based process. nih.govtandfonline.com This implies that the enzyme itself processes the inhibitor, leading to the generation of a reactive species that causes inactivation. The reaction requires ATP, suggesting that the enzyme likely phosphorylates the hydroxamate in a manner analogous to its natural substrate, glutamate. nih.govnih.govyoutube.com This phosphorylated intermediate is presumed to be highly reactive, subsequently modifying the enzyme covalently and leading to irreversible loss of function.
Studies on Escherichia coli gamma-glutamylcysteine synthetase have shown that inactivation does not occur if ATP is omitted from the incubation mixture. nih.govtandfonline.com Furthermore, substituting this compound with a similar molecule, L-aspartic acid beta-monohydroxamate, also fails to cause inactivation, highlighting the specificity of the interaction for the glutamic acid derivative. nih.govtandfonline.com
The inhibitory action of this compound on gamma-glutamylcysteine synthetase is characterized as a slow, time-dependent process. nih.govtandfonline.com Research has demonstrated that upon incubation of the E. coli enzyme with the inhibitor and ATP, a gradual but profound loss of enzymatic activity occurs over an extended period. nih.govtandfonline.com
| Inhibitor | Enzyme Source | Key Kinetic Feature | Observed Activity Loss | Reference |
|---|---|---|---|---|
| This compound | Escherichia coli | Slow, irreversible, ATP-dependent | >90% activity loss over 3 days | nih.govtandfonline.com |
The inhibitory mechanism of this compound differs significantly from other known modulators of gamma-glutamylcysteine synthetase, such as the natural feedback inhibitor glutathione (GSH) and the synthetic inhibitor L-buthionine sulfoximine (B86345), an analog of methionine sulfoximine.
Glutathione inhibits the enzyme through a nonallosteric feedback mechanism. nih.gov It competes with glutamate for its binding site on the enzyme, a form of reversible product inhibition that helps regulate its own synthesis. nih.gov In contrast, this compound causes irreversible inactivation that is dependent on enzymatic processing. nih.govtandfonline.com Methionine sulfoximine and its analogs are also known irreversible inhibitors of the enzyme, but their mechanism and specificity can differ. nih.gov For instance, some analogs inhibit both gamma-glutamylcysteine synthetase and glutamine synthetase, while this compound shows a more complex interaction with glutamine synthetase. nih.gov
| Inhibitor | Mechanism of Action | Reversibility | ATP Dependence | Reference |
|---|---|---|---|---|
| This compound | Mechanism-based inactivation | Irreversible | Yes | nih.govtandfonline.com |
| Glutathione (GSH) | Competitive feedback inhibition (at glutamate site) | Reversible | No | nih.gov |
| Methionine Sulfoximine | Irreversible inhibition | Irreversible | Yes (forms a stable phosphate (B84403) derivative in the active site) | nih.gov |
Glutamine synthetase (GS) is another critical ATP-dependent enzyme that catalyzes the conversion of glutamate and ammonia (B1221849) into glutamine. nih.govnih.gov This reaction is vital for nitrogen metabolism and, in the nervous system, for recycling neurotransmitters. nih.govyoutube.com The enzyme first activates glutamate by phosphorylating it with ATP to form a γ-glutamyl phosphate intermediate, which then reacts with ammonia. youtube.comnih.gov
Unlike its interaction with gamma-glutamylcysteine synthetase, this compound does not act as a simple inhibitor of glutamine synthetase. Instead, it functions as a substrate analog. The enzymatic activity of glutamine synthetase is often measured through its γ-glutamyl transferase activity or by a synthetase reaction where hydroxylamine (B1172632) is substituted for ammonia. nih.govnih.gov
In this assay, glutamine synthetase catalyzes the ATP-dependent reaction between glutamate and hydroxylamine to produce this compound (γ-glutamylhydroxamate). nih.govnih.gov Therefore, the compound is a product of this alternative enzymatic reaction. This indicates that this compound can fit within the active site and participate in the catalytic mechanism, acting as a substrate or product analog rather than an inactivator. This contrasts with inhibitors like methionine sulfoximine, which irreversibly inhibits glutamine synthetase. nih.gov
| Compound | Role in Relation to Glutamine Synthetase | Reference |
|---|---|---|
| Glutamate | Natural Substrate | nih.gov |
| Ammonia | Natural Substrate | nih.gov |
| This compound | Product of an alternative reaction (using hydroxylamine as a substrate) | nih.govnih.gov |
| Methionine Sulfoximine | Irreversible Inhibitor | nih.gov |
Modulation of Glutamine Synthetase Activity
Structural Basis of Enzyme-L-Glutamic Acid gamma-Monohydroxamate Interaction (e.g., site-directed mutagenesis)
Site-directed mutagenesis is a powerful molecular biology technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. nih.gov This method is instrumental in elucidating the structural basis of enzyme-substrate interactions by altering amino acid residues hypothesized to be involved in binding or catalysis. nih.govpsu.edu By observing the functional consequences of these mutations, such as changes in enzyme activity or substrate affinity, researchers can infer the role of specific residues in the active site. psu.edufrontiersin.org
In the context of this compound, site-directed mutagenesis of Escherichia coli asparagine synthetase B (AS-B) has provided key insights into its interaction. nih.gov Specifically, the replacement of asparagine at position 74 with alanine (B10760859) (a mutant denoted as N74A) was performed to probe the nitrogen transfer mechanism. nih.govacs.org While this mutation had effects on the utilization of the natural substrate, glutamine, it was found that the N74A mutant could still effectively catalyze the hydrolysis of this compound (LGH). nih.gov The catalytic efficiencies (kcat/KM) for nitrogen transfer from both LGH and L-glutamine to β-aspartyl-AMP were nearly identical for the N74A mutant. nih.govacs.org This finding supports a proposal that the Asn-74 residue plays a specific role in catalyzing glutamine-dependent nitrogen transfer, and its alteration does not impede the enzyme's ability to process LGH. nih.govacs.org This demonstrates how mutagenesis can differentiate the structural and functional requirements for the binding and turnover of the natural substrate versus an alternative substrate like this compound.
Interaction with Asparagine Synthetase B
Escherichia coli asparagine synthetase B (AS-B) is an enzyme that catalyzes the ATP-dependent synthesis of asparagine from aspartic acid and glutamine. nih.gov Research has shown that this compound (LGH) can act as an alternative substrate to L-glutamine for this enzyme. nih.govacs.orgsigmaaldrich.com In this capacity, AS-B demonstrates amidohydrolase functionality, efficiently liberating hydroxylamine from LGH. nih.govacs.org This hydrolysis of LGH is catalyzed with high catalytic efficiency, as measured by the kcat/KM value. nih.govacs.org The ability of AS-B to use LGH showcases its substrate promiscuity and provides a tool for investigating the enzyme's glutaminase (B10826351) activity. acs.org
Asparagine synthetase B facilitates the transfer of nitrogen from LGH to an activated form of aspartic acid (β-aspartyl-AMP) to produce aspartic acid β-monohydroxamate. nih.gov This demonstrates that nitrogen transfer can occur from a glutamine analog in a purF-type amidotransferase, a significant finding in understanding this enzyme family. nih.govacs.org
Below is a data table summarizing the kinetic parameters for various activities of wild-type E. coli Asparagine Synthetase B.
| Substrate/Reaction | Kinetic Parameter | Value | Unit |
|---|---|---|---|
| Glutamine-dependent Asparagine Synthesis | kcat/KM | Reduced 3-fold compared to LGH transfer | - |
| LGH-dependent Aspartic Acid β-monohydroxamate Synthesis | kcat/KM | - | - |
| LGH Amidohydrolase Activity | kcat/KM | High catalytic efficiency | - |
Mutational analysis of the AS-B active site has further clarified the catalytic mechanism and the role of specific residues. nih.gov The N74A mutant, where asparagine at position 74 is replaced by alanine, was created to study its impact on catalysis. nih.govacs.org
This single amino acid substitution had a profound effect on the enzyme's preference for its nitrogen source. For the N74A mutant, the catalytic efficiencies (kcat/KM) of nitrogen transfer from LGH and L-glutamine to the β-aspartyl-AMP intermediate were found to be almost identical. nih.govacs.org This contrasts with the wild-type enzyme, which shows a clear preference for glutamine. nih.gov These results strongly suggest that the Asn-74 residue is crucial for optimizing the glutamine-dependent nitrogen transfer reaction but is not essential for the transfer of hydroxylamine from LGH. nih.govacs.org This kinetic evidence argues against a mechanism where ammonia is freely channeled between active sites and instead supports more direct nitrogen transfer mechanisms. nih.gov
The following table compares the catalytic efficiencies of the wild-type and N74A mutant enzymes.
| Enzyme | Nitrogen Donor | Relative Catalytic Efficiency (kcat/KM) |
|---|---|---|
| Wild-Type AS-B | L-Glutamine | ~3-fold higher than with LGH |
| Wild-Type AS-B | This compound (LGH) | Base Value |
| N74A Mutant AS-B | L-Glutamine | Almost identical to LGH |
| N74A Mutant AS-B | This compound (LGH) | Almost identical to L-Glutamine |
Other Enzymatic Targets of this compound
Gamma-glutamyltranspeptidase (GGT), also known as gamma-glutamyltransferase, is an enzyme involved in the metabolism of glutathione and other gamma-glutamyl compounds. nih.govnih.gov The enzyme's primary function is to catalyze the cleavage of the gamma-glutamyl bond in compounds like glutathione and transfer the released gamma-glutamyl moiety to an acceptor, which can be water, an amino acid, or a peptide. nih.govfrontiersin.org
Given its structure as a gamma-glutamyl compound, this compound is a potential substrate or inhibitor for GGT. hmdb.ca Studies have shown that various gamma-glutamyl amino acids can interact with GGT and effectively compete with glutathione for the enzyme's active site, leading to inhibition of glutathione metabolism. nih.gov The interaction involves the binding of the gamma-glutamyl portion of the molecule within a pocket where a catalytic threonine residue resides. nih.gov Therefore, this compound can be recognized by GGT and may undergo hydrolysis or participate in transpeptidation reactions, similar to other gamma-glutamyl derivatives. nih.gov
Semicarbazide-Sensitive Amine Oxidase (SSAO)
While direct studies on the interaction between this compound and Semicarbazide-Sensitive Amine Oxidase (SSAO) are not extensively documented in the reviewed literature, the inhibitory potential of the hydroxamate functional group on SSAO has been established through research on other hydroxamic acid-containing molecules. For instance, glucuronic acid hydroxamate has been shown to inhibit bovine SSAO in a dose-dependent manner, exhibiting a mixed noncompetitive mode of inhibition with respect to the substrate benzylamine. nih.gov Similarly, pectin (B1162225) hydroxamic acids have demonstrated inhibitory activity against SSAO, indicating that the hydroxamate moiety is a key pharmacophore in the inhibition of this enzyme. nih.govtmu.edu.tw These findings suggest that this compound, by virtue of its hydroxamate group, may also exert an inhibitory effect on SSAO, although specific kinetic studies are required to confirm and characterize this interaction.
Angiotensin-Converting Enzyme (ACE)
This compound has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Research has demonstrated that this compound, also referred to as GAH, exhibits inhibitory activity against ACE with a half-inhibition concentration (IC50) of 6.56 mM. nih.gov The inhibitory activity of amino acid hydroxamates on ACE is further supported by thin-layer chromatography analysis of ACE hydrolyzed products. nih.gov
For comparative context, a structurally similar compound, L-aspartic acid beta-hydroxamate (AAH), has been shown to act as a competitive inhibitor of ACE. nih.gov The apparent inhibition constant (Ki) for AAH was determined to be 2.20 mM when used at a concentration of 1.23 mM. nih.gov This suggests that the hydroxamate derivatives of amino acids can effectively interact with the active site of ACE.
Table 1: Inhibition of Angiotensin-Converting Enzyme (ACE) by Amino Acid Hydroxamates
| Compound | IC50 (mM) | Inhibition Type | Apparent Inhibition Constant (Ki) (mM) |
|---|---|---|---|
| This compound (GAH) | 6.56 | Not Reported | Not Reported |
| L-Aspartic acid beta-hydroxamate (AAH) | 4.92 | Competitive | 2.20 |
Data sourced from a study on the antioxidant and ACE inhibitory activities of monohydroxamates of aspartic and glutamic acids. nih.gov
Substrate Mimicry and Analog Function of this compound
The structural similarity of this compound to the amino acid L-glutamine allows it to function as a substrate mimic in certain enzymatic reactions, leading to either its transformation by the enzyme or the inhibition of the enzyme's normal function.
Mimicry of L-Glutamine in Enzymatic Reactions
A notable example of this mimicry is observed in its interaction with Escherichia coli asparagine synthetase B (AS-B). This enzyme, which catalyzes the ATP-dependent synthesis of asparagine from aspartic acid and glutamine, can utilize this compound as an alternative substrate to L-glutamine. nih.gov The enzyme facilitates the transfer of the hydroxylamino group from this compound to an activated aspartate intermediate, forming aspartic acid beta-monohydroxamate. nih.gov This demonstrates that the enzyme's active site can accommodate the hydroxamate analog in a manner similar to its natural substrate, L-glutamine. The catalytic efficiency (kcat/KM) for the ATP-dependent transfer of the hydroxylamino group from this compound to aspartic acid is, however, reported to be reduced by three-fold compared to the glutamine-dependent synthesis of asparagine. nih.gov
Role of Hydroxylamine as a Metabolite or Active Intermediate
The enzymatic processing of this compound can lead to the release of hydroxylamine, which can then act as a biologically active intermediate. In the case of its interaction with E. coli asparagine synthetase B, the enzyme is capable of functioning as an amidohydrolase, liberating hydroxylamine from this compound with high catalytic efficiency. nih.gov This indicates that the breakdown of this compound can serve as a source of hydroxylamine within a biological system.
Biochemical and Cellular Effects of L Glutamic Acid Gamma Monohydroxamate
Interference with Nitrogen Metabolism Pathways
L-Glutamic acid gamma-monohydroxamate is recognized for its interaction with key enzymes in nitrogen metabolism. It serves as an alternative substrate for Escherichia coli asparagine synthetase B (AS-B), an enzyme that catalyzes the ATP-dependent synthesis of asparagine from aspartic acid and glutamine. acs.orgnih.govsigmaaldrich.com In this role, it can be used by the enzyme in place of L-glutamine. acs.orgnih.gov The enzyme can effectively liberate hydroxylamine (B1172632) from this compound. acs.org While the enzyme can use it as a nitrogen source to form L-aspartic acid β-monohydroxamate, the turnover rate for this reaction is tenfold lower than when glutamine is the nitrogen source. acs.org
Furthermore, the compound acts as an ATP-dependent irreversible inhibitor of Escherichia coli gamma-glutamylcysteine (B196262) synthetase. sigmaaldrich.comscientificlabs.co.ukkrackeler.com
Impact on Glucose Metabolism and Transport in Experimental Systems
The compound demonstrates significant effects on glucose handling, primarily through its function as a vanadium ligand that potentiates the metabolic actions of vanadium. sigmaaldrich.comscientificlabs.co.uk
This compound significantly enhances the ability of vanadium ions to stimulate glucose metabolism. nih.gov In in vitro studies using rat adipocytes, it potentiates the capacity of free vanadium ions to activate glucose uptake and metabolism by a factor of four to five. nih.govelsevierpure.com This potentiation is most effective at a molar ratio of two molecules of this compound to one vanadium ion. nih.govelsevierpure.com
In vivo studies in non-human models have confirmed this effect. In hyperglycemic rats, the compound enhances the ability of vanadium to lower blood glucose levels by five to seven times. nih.govelsevierpure.com Oral administration of a 2:1 complex of this compound and vanadium (+5) has proven effective in reducing blood glucose levels across various diabetic rodent models. iupac.org For instance, in streptozocin-treated rats, a single administration led to a significant drop in blood glucose. iupac.org Similarly, in Zucker diabetic fatty (ZDF) rats, a single dose normalized blood glucose levels for over two days. iupac.org The complex also showed positive effects in db/db mice and prevented the development of hyperglycemia in high-carbohydrate-fed Psammomys obesus. iupac.org
Interestingly, unlike other vanadium-potentiating ligands, this compound can partially activate lipogenesis in rat adipocytes even without the addition of exogenous vanadium. nih.govelsevierpure.com This effect is specific to the L-isomer, as it was not observed with D-Glu(gamma)HXM. nih.gov
Table 1: Effect of this compound-Vanadium Complex on Glucose Metabolism in Non-Human Models
| Experimental Model | Type of Study | Observed Effect on Glucose Metabolism | Reference |
|---|---|---|---|
| Rat Adipocytes | in vitro | 4-5 fold potentiation of vanadium-activated glucose uptake and metabolism. | nih.govelsevierpure.com |
| Hyperglycemic Rats | in vivo | 5-7 fold potentiation of vanadium's blood glucose-lowering effect. | nih.govelsevierpure.com |
| Streptozocin-treated Rats | in vivo | Blood glucose decreased from 490 to 360 mg/dl within 1 hour. | iupac.org |
| Zucker Diabetic Fatty (ZDF) Rats | in vivo | Normalized blood glucose levels within 8 hours, maintained for 2 days. | iupac.org |
| db/db Mice | in vivo | Blood glucose decreased from ~500 to 240 mg/dl at 2 hours. | iupac.org |
The mechanism underlying the enhanced glucose uptake involves the translocation of glucose transporters. nih.gov Specifically, the activation of glucose uptake in rat adipocytes by this compound, both alone and in complex with vanadium, is due to the enhanced translocation of the GLUT4 transporter. nih.govelsevierpure.com This process involves the movement of GLUT4 from intracellular storage vesicles within low-density microsomes to the plasma membrane of the cell. nih.govelsevierpure.com This increased presence of GLUT4 on the cell surface facilitates a greater influx of glucose from the bloodstream into the cell. nih.gov
Influence on Cellular Proliferation and Growth Regulation (in non-human cells/models)
This compound has been identified as an agent that inhibits cell proliferation. targetmol.commedchemexpress.com Its anti-tumor activity has been demonstrated both in vitro and in vivo in non-human cancer models. nih.gov
In studies using L1210 leukemia cells in culture, the compound caused a concentration-dependent inhibition of cell growth. nih.gov Complete cell death was achieved at a concentration of 500 µM after 72 hours of incubation. nih.gov Research indicates that during incubation, the compound is metabolized to hydroxylamine, which appears to be the active form responsible for the cytotoxic effects. nih.gov The growth inhibition caused by hydroxylamine mirrored that of the parent compound. nih.gov The cytotoxic effects on L1210 cells could be prevented or reversed by the addition of pyruvate (B1213749), 2-oxaloacetate, and 2-oxoglutarate, but not by L-glutamine or L-glutamic acid. nih.gov
In vivo, this compound significantly increased the survival of mice with L1210 leukemia and the B16 melanoma solid tumor. nih.gov This suggests that the compound may act as a carrier, releasing the highly toxic hydroxylamine within tumor cells while not being significantly metabolized elsewhere in the body. nih.gov
Antioxidant and Redox Homeostasis Modulation by this compound
The compound also possesses antioxidant properties, enabling it to modulate redox homeostasis by neutralizing harmful reactive oxygen species (ROS).
This compound exhibits notable free radical scavenging activity. nih.gov It has been shown to effectively scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and superoxide (B77818) radicals. nih.gov In comparison, its corresponding amino acid, glutamine, showed no such activity. nih.gov Furthermore, the compound demonstrated protective activity against DNA damage mediated by hydroxyl radicals. nih.gov
Table 2: Antioxidant Scavenging Activity of this compound
| Reactive Oxygen Species | Scavenging Activity (IC₅₀) | Reference |
|---|---|---|
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | 48 µM | nih.gov |
| Superoxide Radicals | 6.33 mM | nih.gov |
Attenuation of Oxidative Stress in Experimental Systems
This compound has demonstrated notable antioxidant properties in various in vitro experimental models. These studies highlight its capacity to counteract oxidative stress by scavenging free radicals and mitigating damage to critical biomolecules.
Research has shown that this compound exhibits significant free radical scavenging activity. acs.orgnih.gov In one key study, its efficacy was quantified against stable and reactive free radicals. acs.orgnih.gov The compound was tested for its ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and the superoxide radical (O₂⁻). acs.orgnih.gov The results indicated a potent scavenging activity against the DPPH radical, with a half-inhibition concentration (IC₅₀) of 48 μM. nih.gov Furthermore, it demonstrated the ability to scavenge superoxide radicals with an IC₅₀ value of 6.33 mM. nih.gov
The antioxidant capabilities of this compound also extend to the neutralization of other reactive species. It has been found to be effective against peroxynitrite-mediated oxidations. acs.orgnih.gov Peroxynitrite is a potent and damaging oxidant in biological systems, and the ability of this compound to counteract its effects underscores its protective potential against oxidative damage.
Moreover, the compound has shown activity in protecting against hydroxyl radical-mediated DNA damage. acs.orgnih.gov The hydroxyl radical is one of the most reactive and damaging free radicals, and its ability to induce lesions in DNA is a significant contributor to cellular damage. The capacity of this compound to mitigate this type of damage suggests a role in maintaining genomic integrity under conditions of oxidative stress.
In comparative studies, the antioxidant activities of this compound were found to be significant, particularly when compared to its parent amino acid, glutamine, which showed no such activity in the same experimental setups. nih.gov
Table 1: Free Radical Scavenging Activity of this compound
| Free Radical | IC₅₀ Value | Reference |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | 48 μM | nih.gov |
| Superoxide Radical (O₂⁻) | 6.33 mM | nih.gov |
Table 2: Other Antioxidant Activities of this compound
| Activity | Finding | Reference |
| Peroxynitrite-Mediated Oxidations | Exhibited activity against | acs.orgnih.gov |
| Hydroxyl Radical-Mediated DNA Damage | Exhibited activity against | acs.orgnih.gov |
Applications of L Glutamic Acid Gamma Monohydroxamate in Biomedical and Biological Research
Utilization as a Standard for Enzyme Activity Assays
The compound is frequently employed as a reference standard in colorimetric assays for quantifying the activity of specific enzymes, primarily transglutaminases and glutamine synthetases.
L-Glutamic acid gamma-monohydroxamate is utilized as a standard for calculating the activity of transglutaminase (TGase). sigmaaldrich.comkrackeler.comscientificlabs.co.uk In a typical assay, TGase catalyzes the transfer of an amine group from a donor, such as hydroxylamine (B1172632), to a glutamine residue on a peptide substrate. caymanchem.com This reaction produces a γ-glutamyl-hydroxamate product. caymanchem.com The resulting product forms a colored complex with ferric ions (Fe³⁺) in an acidic environment, which can be measured spectrophotometrically. caymanchem.com The intensity of the color, typically read at a wavelength of around 525 nm, is proportional to the amount of product formed and thus to the TGase activity. caymanchem.com
| Parameter | Description |
| Enzyme | Transglutaminase (TGase) |
| Substrates | Amine donor (e.g., hydroxylamine), Amine acceptor (glutamine-containing peptide) |
| Product | γ-Glutamyl-hydroxamate |
| Detection Method | Colorimetric; formation of a chromogenic complex with Ferric Iron (Fe³⁺) |
| Wavelength | ~525 nm |
| Standard | This compound is used to create a standard curve for quantification. |
This table summarizes the key components of a typical transglutaminase activity assay where this compound is used as a standard.
The activity of glutamine synthetase (GS) is often determined through its γ-glutamyl transferase reaction, where it catalyzes the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine. nih.govnih.gov L-Glutamic acid γ-monohydroxamate (referred to as γ-glutamylhydroxamate in this context) serves as the standard for quantifying the product of this reaction. nih.gov The amount of γ-glutamylhydroxamate produced is measured via a spectrophotometric assay after adding a stop buffer containing ferric chloride, which forms a brown-colored complex with the hydroxamate. nih.gov The absorbance is measured at a specific wavelength, such as 560 nm, and compared against a standard curve generated with known concentrations of L-Glutamic acid γ-monohydroxamate to determine the enzyme's activity. nih.gov This method is noted for its simplicity and sensitivity, which is comparable to assays using radioactively labeled substrates. nih.govnih.gov
| Parameter | Description |
| Enzyme | Glutamine Synthetase (GS) |
| Reaction | γ-Glutamyl Transferase Activity |
| Substrates | L-glutamine, Hydroxylamine |
| Product | This compound (γ-glutamylhydroxamate) |
| Detection Method | Colorimetric; formation of a brown-colored complex with Ferric Chloride (FeCl₃) |
| Wavelength | ~560 nm |
| Standard | A serial dilution of this compound is used to generate a standard curve. nih.gov |
This table outlines the methodology for a glutamine synthetase activity assay using this compound as the standard.
This compound as a Biochemical Probe in Metabolic Pathway Elucidation
This compound functions as a valuable biochemical probe for investigating several metabolic pathways. As a glutamine analog, it can interact with enzymes that utilize glutamine, providing insights into their mechanisms. nih.govnih.gov
Research has shown it acts as a potentiator of vanadium-evoked glucose metabolism. nih.govmedchemexpress.com In this role, it serves as a vanadium ligand, and the resulting complex enhances glucose uptake and metabolism in rat adipocytes. nih.gov This effect is linked to the enhanced translocation of the glucose transporter GLUT4 to the plasma membrane. nih.gov Furthermore, it has been used to probe amino acid transport, demonstrating a selective inhibition of L-histidine uptake in microvascular endothelial cells. medchemexpress.com In studies on Escherichia coli, the compound serves as an alternative substrate for asparagine synthetase B, which has helped in the investigation of nitrogen transfer mechanisms within the purF amidotransferase family of enzymes. nih.gov
| Metabolic Process | Organism/System | Observed Effect of this compound | Reference |
| Glucose Metabolism | Rat Adipocytes | Potentiates vanadium-activated glucose uptake and lipogenesis. | nih.gov |
| Amino Acid Transport | Rat Lung Microvascular Endothelial Cells | Selectively inhibits the uptake of L-histidine. | medchemexpress.com |
| Nitrogen Transfer | Escherichia coli (Asparagine Synthetase B) | Acts as an alternate substrate to glutamine, allowing study of the nitrogen transfer mechanism. | nih.gov |
This table summarizes the application of this compound as a biochemical probe in different metabolic contexts.
Design of In Vitro Experimental Models for Enzyme Studies
The compound is instrumental in creating in vitro experimental models for studying enzyme kinetics and inhibition. By acting as a substrate or inhibitor, it allows researchers to characterize enzyme function in a controlled environment. For example, it has been used in in vitro studies as an ATP-dependent irreversible inhibitor of Escherichia coli gamma-glutamylcysteine (B196262) synthetase. sigmaaldrich.comscientificlabs.co.uk
Furthermore, its cytotoxic effects have been leveraged in in vitro models of cancer research. Studies using L1210 leukemia and B16 melanoma cell lines have shown that the compound causes concentration-dependent inhibition of cell growth. nih.gov In these models, it is metabolized to hydroxylamine, which is believed to be the active cytotoxic agent. nih.gov The cytotoxic effects could be prevented or reversed by metabolic intermediates like pyruvate (B1213749) and 2-oxoglutarate, providing a model to study the metabolic vulnerabilities of cancer cells. nih.gov
Studies in Non-Human Organism Models
The utility of this compound extends to studies in non-human organisms, particularly in microbial systems where it helps to dissect enzymatic pathways.
In Escherichia coli, this compound has been a key compound for studying nitrogen metabolism. It serves as a substrate for asparagine synthetase B (AS-B), an enzyme that synthesizes asparagine from aspartic acid and glutamine. nih.gov The enzyme can effectively use the hydroxamate as an alternative to glutamine, catalyzing the transfer of its hydroxylamine group. nih.gov Kinetic studies have shown that the catalytic efficiency (kcat/KM) for the ATP-dependent transfer of the hydroxylamine from this compound to aspartic acid is only reduced threefold compared to glutamine-dependent asparagine synthesis. nih.gov This has provided evidence against ammonia-mediated nitrogen transfer and supports alternative chemical mechanisms for this class of enzymes. nih.gov
Additionally, the compound is known to be an ATP-dependent irreversible inhibitor of E. coli's gamma-glutamylcysteine synthetase, another critical enzyme in cellular metabolism. krackeler.comscientificlabs.co.uksigmaaldrich.com
| Enzyme in E. coli | Role of this compound | Research Finding | Reference |
| Asparagine Synthetase B (AS-B) | Alternate Substrate | Demonstrates that nitrogen transfer can occur from glutamine analogs in purF amidotransferases. | nih.gov |
| gamma-Glutamylcysteine Synthetase | Irreversible Inhibitor | Acts as an ATP-dependent inhibitor of the enzyme. | sigmaaldrich.comkrackeler.comscientificlabs.co.uk |
This table details the specific uses of this compound in studying enzymatic systems in Escherichia coli.
Mammalian Model Systems (e.g., rats, mice)
Research utilizing mammalian models has revealed diverse potential therapeutic applications of this compound, from metabolic regulation to cancer therapy.
In studies involving rats, this compound has been identified as a potent vanadium ligand that enhances the metabolic activity of vanadium. When combined with vanadium ions, it significantly potentiates the uptake and metabolism of glucose. Research has shown that in rat adipocytes, it can increase glucose uptake and metabolism by four to five-fold. Furthermore, in vivo studies in hyperglycemic rats demonstrated that it could lower blood glucose levels by five to seven-fold. This effect is attributed to the formation of a complex with vanadium, which enhances the translocation of GLUT4 to the plasma membrane, a critical step in glucose uptake by cells.
In mouse models, this compound has demonstrated notable anti-tumor activity. It has been shown to be effective against L1210 leukemia and B16 melanoma. The compound is metabolized to hydroxylamine, which is believed to be the active cytotoxic agent. The anti-tumor effect is schedule-dependent, with multiple daily administrations proving more effective. Interestingly, while hydroxylamine itself is highly toxic, this compound appears to act as a targeted delivery system, releasing the active compound within tumor cells and thereby minimizing systemic toxicity.
Beyond these applications, this compound is also recognized as a substrate for E. coli asparagine synthetase B and an ATP-dependent irreversible inhibitor of Escherichia coli gamma-glutamylcysteine synthetase. While these are bacterial enzymes, the study of such inhibitors in mammalian systems can provide insights into analogous metabolic pathways and potential targets for drug development.
Table 1: Research Findings of this compound in Mammalian Models
| Model System | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Rat | Glucose Metabolism | Potentiates vanadium-evoked glucose uptake and metabolism; Lowers blood glucose in hyperglycemic rats. | nih.gov |
| Mouse | Anti-tumor Activity | Demonstrates cytotoxicity against L1210 leukemia and B16 melanoma; Acts as a hydroxylamine releaser in tumor cells. | |
| General | Enzyme Inhibition | Substrate for E. coli asparagine synthetase B; Irreversible inhibitor of E. coli gamma-glutamylcysteine synthetase. | scientificlabs.co.uk |
Plant Biochemistry Research (e.g., Zea mays)
While direct studies on the application of this compound in Zea mays (maize) are not extensively documented in the reviewed literature, its known biochemical activity as an inhibitor of glutamine synthetase (GS) allows for informed inferences about its potential effects on maize biochemistry.
Glutamine synthetase is a central enzyme in the nitrogen metabolism of plants, including maize. It catalyzes the assimilation of ammonia (B1221849) into glutamine, a key step in incorporating inorganic nitrogen into organic molecules. This process is fundamental for the synthesis of other amino acids, nucleotides, and various nitrogen-containing compounds essential for plant growth and development. In C3 plants, the flux of ammonia through GS during photorespiration can be significantly higher than the rate of primary nitrogen assimilation.
Research in maize has highlighted the critical role of different GS isoforms. For instance, specific cytosolic GS isoenzymes are crucial for kernel yield, with mutations affecting these enzymes leading to reduced kernel size and number. Therefore, inhibiting these enzymes with a compound like this compound could have direct and detrimental effects on agricultural output.
Table 2: Inferred Effects of this compound on Zea mays based on its Known Biochemical Activity
| Target Enzyme | Metabolic Pathway | Potential Effect of Inhibition | Reference |
|---|---|---|---|
| Glutamine Synthetase (GS) | Nitrogen Assimilation | Disruption of ammonia incorporation into glutamine, leading to potential ammonia toxicity and nitrogen deficiency. | researchgate.net |
| Glutamine Synthetase (GS) | Amino Acid Biosynthesis | Reduced synthesis of glutamine and downstream amino acids, impacting protein synthesis and overall growth. | researchgate.net |
| Cytosolic GS Isoforms | Grain Development | Potential reduction in kernel size and number due to inhibition of specific GS isoforms crucial for grain production. |
Coordination Chemistry of L Glutamic Acid Gamma Monohydroxamate with Metal Ions
L-Glutamic Acid gamma-Monohydroxamate as a Ligand for Transition Metals
This compound serves as an effective ligand for transition metals, forming stable complexes. researchgate.netsigmaaldrich.com The hydroxamate group (-CONHOH) is a key feature, known for its strong affinity for highly charged metal ions. researchgate.net This functional group can deprotonate to form a hydroxamato ligand, which typically coordinates to metal ions in a bidentate fashion through the carbonyl and hydroxyl oxygens, creating a stable five-membered chelate ring. researchgate.netaristonpubs.com
The presence of the amino acid backbone, specifically the alpha-amino and alpha-carboxyl groups of the glutamic acid residue, provides additional potential coordination sites. This multi-functionality allows for the formation of various complex structures, including mononuclear and polynuclear species, depending on the metal ion, pH, and stoichiometry of the reaction. The coordination can involve the hydroxamate group alone or in combination with the amino acid functionalities.
Hydroxamic acids, in general, are recognized for their ability to form stable complexes with a range of transition metals. researchgate.net The coordination chemistry of these ligands is of significant interest due to their presence in siderophores (iron-chelating compounds) and their applications as enzyme inhibitors. researchgate.net The specific stereochemistry of the L-glutamic acid backbone can also influence the structure and properties of the resulting metal complexes.
Formation and Characterization of Vanadium Complexes
This compound (L-Glu(γ)HXM) readily forms complexes with vanadium in different oxidation states. nih.govelsevierpure.com Studies have shown that it can interact with both vanadate (B1173111) (V(V)) and vanadyl (V(IV)) ions. nih.govnih.gov The formation of these complexes is often pH-dependent, with different species dominating at various pH levels. researchgate.netnih.gov
Spectroscopic techniques are crucial for the characterization of these vanadium complexes. For instance, ⁵¹V NMR spectroscopy is a powerful tool to probe the coordination environment of vanadium. When L-Glu(γ)HXM interacts with vanadium(IV), a change in the vanadium oxidation state can occur. Titration of vanadium(IV) with L-Glu(γ)HXM has been shown to cause the disappearance of the signal for vanadium(IV) at -490 ppm and the emergence of a new signal around -530 ppm, which is characteristic of vanadium(V). nih.govelsevierpure.com This suggests that L-Glu(γ)HXM can facilitate the oxidation of vanadium(IV) to vanadium(V). nih.govelsevierpure.com
UV-Vis spectroscopy also provides evidence of complex formation. The titration of vanadium(IV) with L-Glu(γ)HXM leads to a rapid decrease in the absorbance of the vanadium(IV) ion at 765 nm. nih.govelsevierpure.com The stoichiometry of the complexes formed can vary, with both 1:1 and 2:1 ligand-to-metal ratios being proposed as the active species. nih.govelsevierpure.com It is suggested that in these complexes, the ligand is in the hydroxamate form and binds to the vanadium center. nih.gov In related aryl hydroxamic acid-vanadate complexes, it is proposed that the ligand binds through the hydroxamic hydroxyl oxygen, with a weaker interaction from the carbonyl oxygen. nih.gov
The geometry of the resulting vanadium complexes can also be investigated. Based on studies of similar hydroxamate complexes, a distorted-octahedral geometry around the vanadium center is often suggested, involving coordination through both the hydroxylamine (B1172632) and carbonyl oxygens (O,O coordination). aristonpubs.comresearchgate.net
Table 1: Spectroscopic Data for Vanadium Complexation with Hydroxamic Acids
| Spectroscopic Technique | Observation | Interpretation |
| ⁵¹V NMR | Chemical shift change from -490 ppm (V(IV)) to -530 ppm (V(V)) upon addition of L-Glu(γ)HXM. nih.govelsevierpure.com | Oxidation of vanadium(IV) to vanadium(V) and formation of a V(V)-L-Glu(γ)HXM complex. |
| UV-Vis Spectroscopy | Decrease in absorbance at 765 nm for Vanadium(IV) upon titration with L-Glu(γ)HXM. nih.govelsevierpure.com | Complex formation between vanadium and L-Glu(γ)HXM. |
| ¹³C NMR (Aryl Hydroxamates) | Coordination-induced shift (CIS) of +3.8 ppm for a 1:1 complex and +11.9 ppm for a 1:2 complex. nih.gov | Indicates the nature of the ligand-metal interaction. |
Copper(II) Complexation and Aqueous Solution Equilibria
This compound also interacts with copper(II) ions in aqueous solutions, forming various complex species. The complexation is influenced by the pH of the solution, which dictates the protonation state of both the ligand and the aqua-coordinated copper ion.
Potentiometric titrations are a common method to study the equilibria of copper(II) complexes in solution. nih.govias.ac.in These studies allow for the determination of the stoichiometry and stability constants of the formed complexes. In the case of copper(II) and L-glutamic acid, potentiometric studies have identified the formation of species such as CuH(Glu), Cu(Glu), and Cu(Glu)₂ at different pH ranges. nih.gov For instance, the Cu(Glu)₂ species is predominant in the pH range of 7–9. nih.gov
While specific potentiometric data for the this compound-copper(II) system is not detailed in the provided context, the behavior of the parent molecule, L-glutamic acid, provides insight. The stability constants for copper(II)-glutamic acid complexes have been determined, with log β values of 7.64 for the 1:1 complex and 13.63 for the bis-complex. researchgate.net
Spectroscopic methods like UV-Vis and Electron Paramagnetic Resonance (EPR) are also employed to characterize copper(II) complexes. nih.govnih.gov The coordination environment around the copper(II) ion influences the electronic transitions and magnetic properties, which are reflected in the spectra. For copper(II) complexes with L-glutamic acid, the binding site is typically composed of the amino nitrogen and the carboxyl oxygen of the γ-glutamyl residue. nih.gov In aqueous solutions, water molecules often complete the coordination sphere of the copper(II) ion. rsc.org
The formation of ternary complexes, involving copper(II), L-glutamic acid, and another ligand, has also been investigated. nih.gov The stability and structure of these mixed-ligand complexes are of interest in understanding the behavior of copper in biological systems.
Table 2: Stability Constants for Copper(II)-Glutamic Acid Complexes
| Complex Species | log β |
| Cu(Glu) | 7.64 ± 0.19 |
| Cu(Glu)₂ | 13.63 ± 0.23 |
| Cu(Glu)(OH) | 1.32 ± 0.73 |
| Data from a multifaceted study of Glutamic acid with Cu²⁺ in aqueous solutions. researchgate.net |
Future Directions and Emerging Research Paradigms for L Glutamic Acid Gamma Monohydroxamate
Development of Next-Generation L-Glutamic Acid γ-Monohydroxamate Analogues for Enhanced Specificity
The development of novel analogues of L-Glutamic acid γ-monohydroxamate (L-GGH) is a key frontier, aimed at enhancing therapeutic and investigational efficacy through improved target specificity and potency. L-GGH is a known inhibitor of enzymes like glutamine synthetase and γ-glutamylcysteine synthetase, and a substrate for others such as asparagine synthetase B. sigmaaldrich.comkrackeler.com The rational design of next-generation analogues focuses on modifying its structure to favor interaction with one specific enzyme target over others.
Synthetic strategies often begin with the core L-glutamic acid scaffold. For instance, processes have been developed for synthesizing analogues like L-γ-methylene glutamic acid, which involves derivatizing pyroglutamic acid and subsequent decyclization to introduce new functional groups. google.comgoogle.com Similarly, one-pot procedures have been established to create γ-glutamyl derivatives of various amino acids, demonstrating the feasibility of modifying the γ-glutamyl portion of the molecule. mdpi.com
Future research will likely involve:
Scaffold Modification: Introducing conformational constraints or additional functional groups to the glutamate (B1630785) backbone to enhance binding affinity and selectivity for a particular enzyme's active site.
Hydroxamate Group Alteration: Replacing or modifying the hydroxamate moiety to fine-tune its chelating properties or its role as a transition-state analogue mimic, potentially altering its inhibitory mechanism from irreversible to reversible for certain applications.
Bioisosteric Replacement: Substituting parts of the L-GGH molecule with bioisosteres to improve metabolic stability, cell permeability, or to probe key binding interactions within the enzyme active site. For example, creating sulfur-containing γ-glutamyl analogues has been shown to be a viable synthetic route. mdpi.com
The goal of these efforts is to produce a library of L-GGH analogues, each with a unique profile of enzyme inhibition or substrate activity. These highly specific molecular probes will be invaluable for dissecting complex metabolic pathways and for developing more targeted therapeutic agents with fewer off-target effects.
Advanced Spectroscopic and Structural Biology Approaches to Enzyme-L-Glutamic Acid γ-Monohydroxamate Interactions
A precise understanding of how L-GGH interacts with its enzyme targets at an atomic level is crucial for drug design and mechanistic studies. Advanced spectroscopic and structural biology techniques are the primary tools for elucidating these complex interactions.
Structural Biology: X-ray crystallography provides definitive, high-resolution snapshots of ligand-enzyme complexes. While a structure of L-GGH bound to glutamine synthetase is not yet published, the crystal structure of the glutaminase (B10826351) domain of glucosamine (B1671600) 6-phosphate synthase has been solved in a complex with a competitive inhibitor, glutamate-γ-hydroxamate, at 1.8 Å resolution. ebi.ac.uk This structure revealed that the inhibitor binds in a manner that locks the catalytic Cys1 residue in a predetermined conformation, providing critical insights into the binding mode of γ-glutamyl hydroxamate compounds. ebi.ac.uk Such studies offer a structural blueprint for understanding how L-GGH occupies the active sites of its target enzymes.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions in solution, providing dynamic and structural information. Various NMR methods have been applied to study glutamate and related systems:
¹³C NMR has been used to trace the metabolic fate of glutamate and glutamine, demonstrating that glutamine produced by astrocytes is a key precursor for GABA synthesis in neurons. nih.gov This highlights how isotope labeling can be used to follow the products of reactions involving L-GGH targets.
¹⁷O NMR offers a unique probe into the local chemical environment of oxygen atoms, with studies on L-glutamic acid revealing distinct signals for the different carboxyl oxygen sites, which are sensitive to changes in hydrogen bonding and molecular packing. ox.ac.uk
¹H NMR is routinely used to characterize glutamic acid and its derivatives and to monitor their interactions, for example, with platinum complexes. researchgate.net
⁵¹V NMR spectroscopy was instrumental in characterizing the complex formed between L-GGH and vanadium. The study showed that L-GGH converts vanadium(IV) to vanadium(V), which was identified as the active insulinomimetic species. nih.gov
These advanced techniques provide a multi-faceted view of the enzyme-L-GGH interaction, from static crystal structures to the dynamics of binding in solution.
| Technique | System Studied | Key Findings | Reference |
|---|---|---|---|
| X-ray Crystallography | Glutaminase domain with Glutamate-γ-hydroxamate | Revealed the binding mode of the inhibitor in the active site, locking the catalytic cysteine residue in a specific conformation. | ebi.ac.uk |
| ⁵¹V NMR Spectroscopy | L-GGH and Vanadium ions | Demonstrated the oxidation of Vanadium(IV) to Vanadium(V) upon complexation with L-GGH, identifying the active species. | nih.gov |
| ¹³C NMR Spectroscopy | Metabolism in cortical astrocytes and neurons | Showed that glutamine from astrocytes (whose synthesis is inhibited by L-GGH analogues) is a precursor for neuronal GABA. | nih.gov |
| ¹⁷O NMR Spectroscopy | Solid-state L-glutamic acid | Distinguished all four oxygen sites, showing high sensitivity to the local bonding environment. | ox.ac.uk |
Computational Chemistry and Theoretical Modeling of Reaction Mechanisms
Computational chemistry provides a powerful lens to investigate reaction mechanisms at a level of detail often inaccessible to experimental methods alone. For L-GGH, theoretical modeling is essential for understanding the precise sequence of events during enzyme inhibition and for predicting the properties of novel analogues.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is ideal for studying enzymatic reactions. High-level QM/MM calculations on human glutamine synthetase have elucidated its two-phase catalytic mechanism. nih.govresearchgate.net
Phase 1 (Activation): Involves the deprotonation of ammonium (B1175870) by the residue E305 and the phosphorylation of glutamate by ATP. These were found to be spontaneous, barrierless reactions. nih.govresearchgate.net
These calculations provide a detailed energy profile of the reaction that L-GGH inhibits. By modeling the interaction of L-GGH or its phosphorylated form within the active site, researchers can determine the energetic favorability of inhibition and the specific interactions that stabilize the inhibited complex.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic motions of proteins over time, offering insights into ligand binding and conformational changes. Simulations have been used to study the binding process of glutamate to its receptors, revealing how the ligand enters the binding cleft and how specific residues, like TYR450, regulate its orientation. nih.gov Similar MD simulations can be applied to the binding of L-GGH to its target enzymes to:
Predict the binding pose and affinity.
Identify key hydrogen bonds and electrostatic interactions.
Understand how the inhibitor induces conformational changes in the enzyme.
Simulate the properties of materials made from related compounds, such as γ-polyglutamic acid films. reading.ac.uk
Together, these computational tools allow for the in-silico screening of newly designed L-GGH analogues, prioritizing the most promising candidates for chemical synthesis and experimental validation. chemrxiv.orgrsc.org
Exploration of L-Glutamic Acid γ-Monohydroxamate in Novel Biological Systems (non-human)
Research into L-GGH in diverse non-human biological systems has revealed its varied roles and has established it as a valuable tool for biochemical investigation. These studies span from microorganisms to plants and mammals, highlighting the fundamental importance of the metabolic pathways it targets.
In microorganisms , L-GGH acts as an ATP-dependent irreversible inhibitor of Escherichia coli γ-glutamylcysteine synthetase and as a substrate for E. coli asparagine synthetase B. krackeler.comscientificlabs.co.uksigmaaldrich.com Kinetic studies have shown that asparagine synthetase B can efficiently use L-GGH as an alternative substrate to L-glutamine for nitrogen transfer. nih.gov This demonstrates that L-GGH can be used to probe the mechanisms of glutamine-dependent amidotransferases.
In mammalian systems , particularly in rats, L-GGH has been shown to be a potent ligand for vanadium, significantly enhancing its ability to stimulate glucose uptake and metabolism both in vitro in adipocytes and in vivo in hyperglycemic models. nih.gov The formation of γ-glutamylhydroxamate is also a well-established method for assaying glutamine synthetase activity in tissues, including rat cortical astrocytes. nih.govnih.gov
In plants , research has focused more broadly on glutamate signaling and metabolism, which provides context for the potential use of L-GGH. Glutamate itself acts as a signaling molecule involved in growth, development, and stress responses. frontiersin.org The inhibition of glutamine synthetase (a key L-GGH target) in the tea plant (Camellia sinensis) using the analogue methionine sulfoximine (B86345) (MSX) was shown to cause a significant reprogramming of amino acid and lipid metabolism. nih.gov This suggests that L-GGH could be a valuable tool for investigating nitrogen assimilation and its downstream metabolic consequences in plant biology.
| Biological System | Enzyme/Process Investigated | Key Finding | Reference |
|---|---|---|---|
| Escherichia coli | γ-Glutamylcysteine Synthetase | L-GGH is an ATP-dependent irreversible inhibitor. | krackeler.comsigmaaldrich.com |
| Escherichia coli | Asparagine Synthetase B | L-GGH serves as an alternative substrate for nitrogen transfer. | nih.gov |
| Rat (Adipocytes) | Vanadium-evoked Glucose Metabolism | L-GGH potentiates the insulinomimetic effects of vanadium by 4-5 fold. | nih.gov |
| Rat (Cortical Astrocytes) | Glutamine Synthetase Assay | The formation of γ-glutamylhydroxamate is used to quantify enzyme activity. | nih.gov |
| Tea Plant (Camellia sinensis) | Glutamine Synthetase (via analogue MSX) | Inhibition leads to major reprogramming of amino acid and lipid metabolism. | nih.gov |
Integration into Systems Biology and Multi-Omics Research for Holistic Understanding
The next frontier in understanding the broader biological impact of L-GGH lies in its integration with systems biology and multi-omics research. While the direct enzymatic targets of L-GGH are known, the downstream consequences of this inhibition on a global cellular scale are not fully mapped. Multi-omics approaches—including transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to perturbation by L-GGH.
Currently, no studies have applied a full multi-omics approach directly to L-GGH treatment. However, research on related systems demonstrates the power of this strategy. For example, a combined transcriptomic and metabolomic analysis of tea plants treated with a glutamine synthetase inhibitor revealed widespread changes in pathways far beyond simple nitrogen assimilation, affecting lipid metabolism and the synthesis of secondary metabolites. nih.gov Similarly, metabolomics studies in humans have identified significant alterations in the glutamine/glutamate cycle in various disease states, underscoring the pathway's systemic importance. nih.govplos.org
Future research integrating L-GGH with systems biology would likely involve the following:
Transcriptomics (RNA-Seq): To identify all genes whose expression is altered in response to L-GGH treatment. This could reveal compensatory mechanisms, stress responses, and the activation or repression of entire metabolic networks downstream of enzyme inhibition.
Proteomics: To quantify changes in the abundance of thousands of proteins, providing a direct look at the functional output of transcriptional changes and identifying post-translational modifications that regulate protein activity.
Metabolomics: To measure the global changes in small-molecule metabolites. This would provide a direct readout of the metabolic state of the cell, identifying bottlenecks created by L-GGH and the shunting of metabolites into alternative pathways.
By integrating these different "omics" layers, researchers can construct comprehensive network models of the cellular response to L-GGH. This holistic understanding will be critical for predicting its effects in complex biological systems and for identifying novel applications in biotechnology and medicine.
| Omics Approach | Objective | Potential Insights for L-GGH Research |
|---|---|---|
| Transcriptomics | Profile genome-wide changes in gene expression. | Identify regulatory networks and signaling pathways activated or repressed by the inhibition of glutamine/glutamate pathway enzymes. |
| Proteomics | Quantify global changes in protein levels and modifications. | Reveal changes in enzyme abundance, signaling proteins, and stress-response factors to provide a functional view of the cellular response. |
| Metabolomics | Measure changes in the pool of small-molecule metabolites. | Directly map the metabolic rewiring caused by L-GGH, identifying depleted substrates and accumulated products. |
| Multi-Omics Integration | Integrate data from all levels to build a holistic model. | Create a comprehensive, systems-level understanding of the cellular impact of L-GGH, from gene to metabolite. |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying L-Glutamic acid gamma-monohydroxamate in enzymatic assays?
- Answer : Glu-HXM can be quantified via enzymatic UV tests, where hydroxylamine reacts with glutamine to form glutamylhydroxamate. Use a spectrophotometer to measure absorbance at 525 nm after complexation with ferric chloride. Include controls such as FAPAS reference materials (e.g., monosodium glutamate in corn-based snacks) to ensure recovery rates within 100 ± 5% . For transglutaminase (TGase) activity assays, chromatographic separation (e.g., HPLC) is recommended to isolate glutamylhydroxamate from reactants .
Q. How should researchers validate the specificity of Glu-HXM in glutamine synthetase (GlnS) activity assays?
- Answer : The gamma-glutamyl transferase reaction relies on separating glutamylhydroxamate via chromatography (e.g., ion-exchange resins). Validate specificity by spiking samples with known concentrations of Glu-HXM and verifying recovery efficiency. Cross-check results with alternative substrates (e.g., L-glutamine) to confirm minimal cross-reactivity .
Q. What quality control measures are essential for reliable quantification of Glu-HXM in biological samples?
- Answer : Include internal standards like Enzytec™ Liquid Multi-acid Standard 2low (0.25 g/L L-glutamic acid) and perform triplicate measurements. Ensure recovery rates adhere to 100 ± 5% criteria, and use reference materials (e.g., FAPAS QC materials) to calibrate instruments. Monitor batch-to-batch variability using standardized protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory growth data when studying Glu-HXM in Saccharomyces cerevisiae mutants?
- Answer : In Phenotypic Microarray experiments, discrepancies in growth curves (e.g., between sam1∆/sam1∆ and wildtype strains) may arise from differential inhibitor uptake or metabolic feedback. Normalize growth rates using time-lapse data (0–72 hours) and apply statistical models (e.g., Michaelis-Menten kinetics) to compare adaptation times and efficiency. Triplicate trials and error-bar analysis are critical to distinguish biological variability from technical noise .
Q. What experimental strategies are effective for evaluating Glu-HXM’s role as a vanadium ligand in metabolic pathways?
- Answer : Use isothermal titration calorimetry (ITC) to assess binding affinity between Glu-HXM and vanadium ions. Pair this with metabolic flux analysis in cell cultures (e.g., E. coli) to track downstream effects on ATP-dependent pathways, such as gamma-glutamylcysteine synthetase inhibition. Validate findings using knockout strains lacking vanadium-responsive genes .
Q. How can Glu-HXM’s anti-tumor activity be systematically tested across in vitro and in vivo models?
- Answer : For in vitro studies, use murine L1210 leukemia and B16 melanoma cell lines to measure IC₅₀ values via MTT assays. For in vivo models, administer Glu-HXM intraperitoneally in tumor-bearing mice and monitor tumor volume reduction via caliper measurements. Cross-validate results with histological analysis of apoptosis markers (e.g., TUNEL staining) .
Q. What advanced techniques are suitable for analyzing Glu-HXM’s interaction with arginine metabolism enzymes?
- Answer : Employ X-ray crystallography or cryo-EM to resolve enzyme-inhibitor complexes (e.g., asparagine synthetase B). Supplement with steady-state kinetic assays to calculate inhibition constants (Kᵢ). For dynamic studies, use stopped-flow spectroscopy to monitor real-time conformational changes in enzymes upon Glu-HXM binding .
Methodological Notes
- Chromatographic Separation : For TGase assays, use Dowex-50 cation-exchange resin to isolate glutamylhydroxamate, followed by spectrophotometric quantification at 525 nm .
- Statistical Analysis : Apply ANOVA or mixed-effects models to growth curve data to account for strain-specific variability and time-dependent effects .
- Validation : Always cross-check enzymatic assay results with orthogonal methods (e.g., LC-MS) to confirm specificity and avoid false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
